Methyl 5-fluoro-2-isobutyramidobenzoate
Description
Methyl 5-fluoro-2-isobutyramidobenzoate is a fluorinated aromatic ester featuring a methyl ester group at the benzoate position, a fluorine atom at the 5-position of the benzene ring, and an isobutyramido substituent at the 2-position. This compound combines structural elements that influence its physicochemical and biological properties:
Properties
Molecular Formula |
C12H14FNO3 |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15) |
InChI Key |
MDQULTYWZHSPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related esters, fluorinated aromatics, and amide-containing derivatives. Key differences in substituents, stability, and spectroscopic properties are highlighted below.
Spectroscopic Comparison
- NMR/FTIR: The methyl ester group in this compound would exhibit a $^{1}\text{H}$ NMR signal near δ 3.8–3.9 ppm (OCH$_3$) and a carbonyl stretch at ~1700–1750 cm$^{-1}$ in FTIR, similar to methyl shikimate . Fluorine’s electronegativity would deshield adjacent protons, causing distinct $^{19}\text{F}$ NMR shifts compared to non-fluorinated esters.
- Chromatography :
Stability and Reactivity
- Fluorinated aromatic esters generally exhibit greater hydrolytic stability than aliphatic esters (e.g., ethyl linolenate) due to reduced electron density at the carbonyl .
- The isobutyramido group may slow enzymatic degradation compared to amine-substituted analogues (e.g., 5-fluoro-2-aminobenzoate derivatives), enhancing bioavailability .
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